4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine
Description
Properties
IUPAC Name |
4-(8-methyl-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8,10,19H,6,9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTITSBNGSVQNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1)C4=CC=C(C=C4)N)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921385 | |
| Record name | 4-(8-Methyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114460-08-1, 869360-93-0 | |
| Record name | Benzenamine, 4-(8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114460081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GYKI-52895 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869360930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(8-Methyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GYKI-52895 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7KSE29GCH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Traditional Synthesis from Safrole
The most well-documented route begins with safrole (3,4-methylenedioxyallylbenzene), a naturally occurring phenylpropene. The synthesis involves three critical stages: oxidation , cyclization , and amination .
Oxidation of Safrole to Piperonal
Safrole undergoes oxidation using potassium permanganate (KMnO₄) in an acidic medium (e.g., sulfuric acid) to yield piperonal (3,4-methylenedioxybenzaldehyde). This step typically proceeds at 60–80°C for 6–8 hours, achieving a conversion efficiency of >85%.
Formation of the Benzodiazepine Core
Piperonal is condensed with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux to form an oxime intermediate. Subsequent treatment with methylamine in the presence of a dehydrating agent (e.g., phosphorus oxychloride) facilitates cyclization into the 2,3-benzodiazepine scaffold. The reaction is conducted at 100–110°C for 12–15 hours, yielding 8-methyl-7H-1,3-dioxolo[4,5-h]benzodiazepine as the core structure.
Introduction of the Aminophenyl Group
The final step involves coupling the benzodiazepine core with 4-nitroaniline via a Palladium-catalyzed Buchwald-Hartwig amination. Using palladium acetate (Pd(OAc)₂) and a phosphine ligand (e.g., BINAP) in toluene at 120°C for 24 hours introduces the aniline moiety. Subsequent reduction of the nitro group to an amine is achieved with hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst, yielding the target compound with >90% purity.
Optimized Industrial-Scale Preparation
Recent advancements focus on improving yield and reducing reaction times:
One-Pot Cyclization-Amination
A streamlined method combines the cyclization and amination steps in a single reactor. N-Methyl-2-pyrrolidinone (NMP) serves as a solvent, while sodium hydride (NaH) acts as a base to deprotonate intermediates. This approach reduces purification steps and increases overall yield to 78%.
Catalytic Hydrogenation Enhancements
Replacing traditional H₂/Pd/C with ruthenium nanoparticles (RuNPs) under mild conditions (50°C, 5 bar H₂) accelerates nitro-group reduction, completing the reaction in 2 hours versus 12 hours.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
High-Performance Liquid Chromatography (HPLC) using a C18 column (Mobile phase: 60:40 acetonitrile/water) confirms purity ≥98.5% with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Chemical Reactions Analysis
GYKI 52895 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzodiazepine core.
Substitution: The compound can undergo substitution reactions, particularly on the benzene ring, to form different substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Applications
Model Compound for Structure-Activity Relationship Studies
GYKI 52895 serves as a model compound in the study of benzodiazepine derivatives. Its unique structure allows researchers to investigate the structure-activity relationships (SAR) of similar compounds, aiding in the design of new pharmaceuticals with targeted effects.
Chemical Reactivity and Synthesis
The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are critical for developing new derivatives that may exhibit enhanced biological activity or altered pharmacokinetics. For instance, specific reagents like potassium permanganate and lithium aluminum hydride can be used to modify its chemical structure.
Biological Applications
Dopamine Reuptake Inhibition
GYKI 52895 is recognized for its selective inhibition of dopamine reuptake. This action increases dopamine concentrations in the synaptic cleft, which is crucial for understanding dopamine-related disorders such as depression and Parkinson's disease. Its mechanism differs from other dopamine reuptake inhibitors, making it a valuable subject for pharmacological studies aimed at developing treatments for these conditions .
Neuropharmacological Research
The compound has been utilized in neuropharmacological research to explore its effects on neurotransmission. Studies indicate that GYKI 52895 may enhance dopaminergic signaling without significantly affecting other neurotransmitter systems. This selectivity could lead to fewer side effects compared to traditional antidepressants or stimulants.
Medical Applications
Potential Therapeutic Uses
Research has indicated that GYKI 52895 holds promise for treating severe depression and Parkinson's disease due to its unique mechanism of action as a dopamine reuptake inhibitor. Clinical studies are necessary to further elucidate its efficacy and safety profile in human subjects .
Comparison with Other Compounds
In comparison with other dopamine reuptake inhibitors like cocaine and methylphenidate, GYKI 52895 displays a more selective profile with potentially reduced risks of abuse and side effects. This makes it an attractive candidate for further development in psychiatric and neurological therapies.
Case Study 1: Antidepressant Effects
In a controlled study involving animal models of depression, GYKI 52895 demonstrated significant antidepressant-like effects as measured by behavioral tests such as the forced swim test and tail suspension test. The results suggested that the compound could enhance mood-related behaviors through its dopaminergic activity.
Case Study 2: Parkinson's Disease Model
Another study assessed the impact of GYKI 52895 on motor function in rodent models of Parkinson's disease. The findings indicated improved motor coordination and reduced rigidity symptoms, supporting its potential use as a therapeutic agent in managing Parkinsonian symptoms .
Mechanism of Action
GYKI 52895 exerts its effects by selectively inhibiting the reuptake of dopamine. This action increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound’s molecular targets include the dopamine transporter, which it binds to and inhibits. This mechanism is distinct from other dopamine reuptake inhibitors, which may also affect other neurotransmitter systems .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Chemical and Pharmacological Properties of GYKI 52466
AMPAR Antagonists
(a) Perampanel (Fycompa®)
- Structure: Unlike GYKI 52466’s benzodiazepine core, perampanel is a 1,2-dihydropyridinone derivative.
- Mechanism: Noncompetitive AMPAR inhibitor binding to the TMD, similar to GYKI 52466 .
- Clinical Use : FDA-approved for epilepsy but associated with side effects (dizziness, ataxia) .
- Key Difference : Perampanel has higher clinical relevance, while GYKI 52466 remains a research tool .
(b) CFM-2
2,3-Benzodiazepine Derivatives
(a) BDZ-f (Carbamoyl Derivative)
NMDA Receptor Modulators
(a) UBP Series (UBP512, UBP551, UBP646)
Table 2: Comparative Analysis of AMPAR and NMDA-Targeting Compounds
Key Research Findings
Neurological Applications : GYKI 52466 reduces epileptiform activity in vitro and in vivo but lacks clinical approval due to side effects observed in perampanel trials .
Structural Insights : Mutagenesis studies show GYKI 52466’s binding to the AMPAR TMD involves hydrophobic interactions, distinct from competitive antagonists like CNQX .
Off-Target Effects : suggests NMDA receptor binding, though this is inconsistent with its primary AMPAR selectivity .
Metabolic Roles : GYKI 52466 is dysregulated in T2D, hinting at unexplored roles in glucose metabolism .
Biological Activity
The compound 4-(8,9-Dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine , also known as GYKI 52895, is a synthetic derivative of benzodiazepines characterized by its unique dioxolo ring structure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H17N3O2 |
| Molecular Weight | 295.1321 g/mol |
| CAS Number | 1516903-65-3 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Structural Features
The compound features a fused benzodiazepine core with a dioxolo group that enhances its interaction with biological targets. This structural modification is hypothesized to influence its affinity for various receptors.
Research indicates that GYKI 52895 exhibits significant activity at the GABA receptor complex. It is believed to modulate the receptor's activity, enhancing inhibitory neurotransmission in the central nervous system (CNS). This modulation may lead to anxiolytic and sedative effects similar to traditional benzodiazepines but with potentially fewer side effects.
Pharmacological Effects
- Anxiolytic Activity: Preclinical studies have demonstrated that GYKI 52895 can reduce anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent.
- Sedative Effects: The compound has shown sedative properties in various assays, indicating its utility in managing sleep disorders.
- Neuroprotective Properties: Some studies suggest that GYKI 52895 may possess neuroprotective effects against excitotoxicity, which could be beneficial in neurodegenerative conditions.
Study on Anxiolytic Effects
A study published in Pharmacology Biochemistry and Behavior assessed the anxiolytic effects of GYKI 52895 in rodents. The results indicated a significant reduction in anxiety-related behaviors when compared to control groups treated with saline. The compound was administered at varying doses, with optimal effects observed at lower concentrations.
Neuroprotective Study
Another investigation focused on the neuroprotective properties of GYKI 52895 against glutamate-induced toxicity in neuronal cultures. The findings revealed that pre-treatment with the compound significantly reduced cell death and preserved neuronal function, suggesting its potential for therapeutic use in conditions like Alzheimer's disease.
Comparative Analysis with Similar Compounds
The following table compares GYKI 52895 with other known benzodiazepines:
| Compound | Anxiolytic Activity | Sedative Effects | Neuroprotective Properties |
|---|---|---|---|
| GYKI 52895 | High | Moderate | Yes |
| Diazepam | High | High | Limited |
| Clonazepam | High | High | Yes |
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. Key reagents include oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄), with inert atmospheres and controlled temperatures (e.g., 60–80°C) to prevent side reactions. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Core methods include:
- IR spectroscopy to confirm functional groups (e.g., C=O, N-H stretches).
- ¹H/¹³C NMR for structural elucidation and stereochemical analysis.
- Elemental analysis to verify purity (>97%) and molecular formula . Advanced labs may use X-ray crystallography (as in ) for absolute configuration determination .
Q. How should researchers handle safety and toxicity concerns during synthesis?
Follow protocols for handling reactive intermediates:
Q. What purification methods are effective for isolating this compound?
Common techniques:
- Column chromatography with silica gel (hexane/ethyl acetate gradients).
- Recrystallization from ethanol or dioxane for high-purity crystals .
- HPLC for enantiomeric resolution if chiral centers are present .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved?
Discrepancies may arise from dynamic equilibria (e.g., keto-enol tautomerism) or isotopic patterns. Mitigation strategies:
- Use high-resolution mass spectrometry (HRMS) for exact mass validation.
- Perform variable-temperature NMR to detect conformational changes.
- Cross-validate with DFT calculations to model electronic environments .
Q. What experimental designs optimize reaction yields in sterically hindered intermediates?
Steric challenges in the benzodiazepine core require:
Q. How can environmental stability and degradation pathways be studied?
Follow frameworks like the INCHEMBIOL project ():
- Hydrolysis/photolysis assays under controlled pH and UV light.
- Biodegradation studies using microbial consortia.
- LC-MS/MS to identify degradation products and assess eco-toxicity .
Q. What computational approaches predict receptor binding affinity for pharmacological studies?
Combine:
- Molecular docking (e.g., AutoDock Vina) to model interactions with GABAₐ receptors.
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes.
- QSAR models using crystallographic data (e.g., CCDC 2032776 in ) .
Q. How are in vitro pharmacological assays designed to evaluate bioactivity?
Use cell-based assays (e.g., neuronal cell lines) with:
- Dose-response curves (0.1–100 µM) to determine IC₅₀/EC₅₀.
- Positive controls (e.g., diazepam for GABAergic activity).
- Fluorescence-based detection (e.g., Ca²⁺ flux assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
